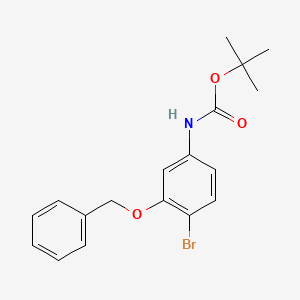

tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate

Description

tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate (CAS: 2108576-90-3) is a carbamate-protected aniline derivative with the molecular formula C₁₈H₂₀BrNO₃ and a molar mass of 378.26 g/mol . The compound features a phenyl ring substituted with a bromine atom at the 4-position, a benzyloxy group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. It is commonly utilized in organic synthesis, particularly in peptide coupling and as an intermediate in pharmaceutical research. Its structural complexity and functional groups make it valuable for Suzuki-Miyaura cross-coupling reactions and as a precursor to bioactive molecules .

Properties

IUPAC Name |

tert-butyl N-(4-bromo-3-phenylmethoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO3/c1-18(2,3)23-17(21)20-14-9-10-15(19)16(11-14)22-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGHCNIJISVYCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves reacting 3-(benzyloxy)-4-bromophenol with tert-butyl chloroformate (Boc-Cl) in the presence of a base. The phenol’s hydroxyl group undergoes nucleophilic acyl substitution, displacing chloride to form the carbamate.

Procedure :

- Reagents :

- 3-(Benzyloxy)-4-bromophenol (1.0 equiv.)

- Boc-Cl (1.2 equiv.)

- 4-Dimethylaminopyridine (DMAP, 0.1 equiv.)

- Triethylamine (2.0 equiv.)

- Anhydrous dichloromethane (DCM)

- Steps :

- Dissolve 3-(benzyloxy)-4-bromophenol and DMAP in DCM under argon.

- Cool to 0°C and add Boc-Cl dropwise, followed by triethylamine.

- Warm to room temperature and stir for 12 hours.

- Quench with water, extract with DCM, and dry over Na₂SO₄.

- Purify via flash chromatography (hexane/ethyl acetate gradient).

Optimization Insights

- Solvent Choice : DCM ensures high solubility of intermediates and minimizes side reactions.

- Catalyst : DMAP accelerates the reaction via nucleophilic catalysis.

- Temperature : Maintaining 0°C during Boc-Cl addition prevents exothermic side reactions.

Bromination of tert-Butyl (3-(Benzyloxy)phenyl)carbamate

Regioselective Bromination

This method introduces bromine after carbamate formation, leveraging the benzyloxy group’s directing effects.

Procedure :

- Reagents :

- tert-Butyl (3-(benzyloxy)phenyl)carbamate (1.0 equiv.)

- N-Bromosuccinimide (NBS, 1.1 equiv.)

- FeCl₃ (0.1 equiv.)

- Acetic acid

- Steps :

- Dissolve the carbamate in acetic acid.

- Add FeCl₃ and NBS portionwise at 25°C.

- Stir for 6 hours, then pour into ice water.

- Extract with ethyl acetate and purify via silica gel chromatography.

Regiochemical Control

The benzyloxy group directs bromination to the para position (4-position) due to its electron-donating nature.

Comparative Analysis of Methods

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Oxidation Reactions

The hydrazinyl group (-NH-NH) undergoes oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (HO) and potassium permanganate (KMnO), leading to the formation of diazenes or nitrogen-oxygen derivatives. For example:

This reactivity is critical for generating intermediates in medicinal chemistry.

Condensation Reactions

The hydrazinyl group participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones. For instance, reactions with aromatic aldehydes yield Schiff bases, as demonstrated in analogous benzothiazole systems :

These reactions are pivotal for synthesizing bioactive molecules with anti-inflammatory and antimicrobial properties .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its ability to interact with various biological targets, including enzymes and receptors. The unique combination of the benzyloxy and bromophenyl groups enhances binding affinity, making it a candidate for drug development.

Antifibrotic Activity

Recent studies have highlighted its antifibrotic properties. In vitro assays demonstrated that tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate inhibited the expression of fibrosis markers such as COL1A1 and α-SMA in hepatic stellate cell models, suggesting its potential in treating liver fibrosis.

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme inhibitors' mechanisms. Its interaction with specific molecular targets can modulate enzyme activity, making it valuable for developing therapeutic agents against various diseases .

Study 1: In Vitro Evaluation

In vitro evaluations revealed that this compound exhibited an inhibition rate against COL1A1 ranging from 31% to 49%, comparable to established antifibrotic agents like EGCG. This suggests that it could serve as a lead for further development in treating liver fibrosis.

Study 2: Mechanistic Insights

Mechanistic studies indicated that the compound inhibits the IKKβ-NF-κB signaling pathway, crucial in inflammation and fibrogenesis. This inhibition correlates with reduced expression levels of pro-fibrotic markers upon treatment with this compound.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and bromophenyl groups can enhance binding affinity and specificity, while the carbamate group can act as a prodrug moiety, releasing the active compound under physiological conditions.

Comparison with Similar Compounds

The following analysis compares tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate with structurally related tert-butyl carbamate derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Substituent Variations and Structural Analogues

| Compound Name | CAS Number | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Differences |

|---|---|---|---|---|---|

| tert-Butyl (4-bromophenyl)carbamate | 131818-17-2 | 4-Br | C₁₁H₁₄BrNO₂ | 272.14 | Simpler structure; lacks benzyloxy group |

| tert-Butyl (3-bromo-4-methylphenyl)carbamate | 515813-02-2 | 3-Br, 4-CH₃ | C₁₂H₁₆BrNO₂ | 286.17 | Methyl vs. benzyloxy; altered steric bulk |

| tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate | 119879-92-4 | 5-BnO, 2-Br | C₁₈H₂₀BrNO₃ | 378.26 | Regioisomeric benzyloxy/bromo positions |

| tert-Butyl (4-bromo-3-methoxybenzyl)carbamate | - | 4-Br, 3-OCH₃ | C₁₃H₁₈BrNO₃ | 316.19 | Methoxy vs. benzyloxy; reduced hydrophobicity |

Key Observations :

- Substituent Position : The regioisomer tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate (2-bromo, 5-benzyloxy) exhibits distinct electronic and steric properties compared to the target compound (3-benzyloxy, 4-bromo), impacting reactivity in cross-coupling reactions .

- Functional Group Effects : The benzyloxy group in the target compound enhances hydrophobicity compared to methoxy or methyl substituents, as seen in tert-Butyl (4-bromo-3-methoxybenzyl)carbamate (41g) .

- Steric Hindrance : The bulky benzyloxy group may slow nucleophilic substitution reactions relative to smaller groups like methyl or methoxy .

Physicochemical Properties

- Solubility : The benzyloxy group in the target compound increases lipophilicity compared to methoxy or hydroxy-substituted analogues, reducing aqueous solubility .

- Reactivity : The 4-bromo substituent facilitates cross-coupling reactions (e.g., Suzuki), while the Boc group stabilizes the amine during synthetic steps .

- Stability : Boc carbamates are generally stable under basic conditions but cleaved under acidic conditions (e.g., TFA), consistent with analogues like tert-Butyl (4-bromophenyl)carbamate .

Biological Activity

tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, alongside detailed research findings.

Chemical Structure and Synthesis

The compound features a tert-butyl group , a benzyloxy group , and a bromophenyl moiety , which contribute to its unique properties. The synthesis typically involves three key steps:

- Bromination : 3-hydroxybenzyl alcohol undergoes bromination to introduce a bromine atom at the 4-position.

- Benzyloxy Protection : The hydroxyl group is protected by converting it into a benzyloxy group using benzyl chloride and a base.

- Carbamate Formation : The tert-butyl carbamate group is introduced by reacting the benzyloxy-protected bromophenyl compound with tert-butyl chloroformate and a base like triethylamine.

The biological activity of tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate is primarily attributed to its interaction with various biological targets. The compound may modulate the activity of enzymes or receptors, with the following mechanisms noted:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, enhancing its reactivity.

- Prodrug Activity : The carbamate moiety can act as a prodrug, releasing active compounds under physiological conditions .

Biological Activity and Applications

Research indicates that this compound exhibits significant activity against various biological targets:

- Antimicrobial Activity : Studies have shown that compounds related to tert-butyl carbamates demonstrate antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. For example, related compounds have been reported to inhibit bacterial growth effectively .

- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor in enzymatic reactions, particularly those involving acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research .

Case Study 1: Antimicrobial Evaluation

A series of benzyloxy derivatives were tested for their antimicrobial efficacy. The results indicated that the presence of the benzyloxy group significantly enhanced the compounds' potency against common bacterial strains. For instance, related structures showed minimum inhibitory concentrations (MICs) in the range of 0.5–1.0 µg/mL against multidrug-resistant strains .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of tert-butyl (3-(benzyloxy)-4-bromophenyl)carbamate with target proteins. These studies suggest that the compound binds effectively to active sites of enzymes involved in neurodegenerative diseases, supporting its potential therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of tert-butyl (3-(benzyloxy)-4-bromophenyl)carbamate, it is essential to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| tert-Butyl (3-(benzyloxy)phenyl)carbamate | Lacks bromine | Reduced reactivity |

| tert-Butyl (4-bromophenyl)carbamate | Lacks benzyloxy | Lower binding affinity |

| tert-Butyl (3-(benzyloxy)-4-chlorophenyl)carbamate | Chlorine instead of bromine | Altered chemical properties |

The unique combination of functional groups in tert-butyl (3-(benzyloxy)-4-bromophenyl)carbamate enhances its reactivity and potential biological activity compared to these similar compounds .

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or carbamate formation. A common approach involves reacting 3-(benzyloxy)-4-bromoaniline with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are used at 0–25°C, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Considerations :

- Ensure moisture-free conditions to prevent hydrolysis of the chloroformate.

- Monitor reaction progress using TLC or HPLC to optimize yield (typically 60–80%) .

Q. How is tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate characterized for purity and structural confirmation?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy (¹H, ¹³C, and 2D techniques) to confirm substituent positions and carbamate linkage.

- Mass Spectrometry (ESI-TOF or HRMS) to verify molecular weight (expected [M+H]⁺ ~ 392.2 g/mol).

- HPLC-PDA (>95% purity, C18 column, acetonitrile/water mobile phase) .

- Data Interpretation :

Aromatic proton signals in ¹H NMR (δ 6.8–7.5 ppm) and tert-butyl group (δ 1.3–1.5 ppm) confirm the structure .

- Data Interpretation :

Q. What are the stability and recommended storage conditions for this compound?

- Methodological Answer :

- Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to light, moisture, or strong acids/bases to prevent hydrolysis of the carbamate or debromination .

- Storage : Store in amber vials at –20°C under nitrogen. Desiccate to minimize humidity-induced degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test bases like DMAP or pyridine derivatives to enhance carbamate formation efficiency.

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, acetonitrile) for improved solubility of intermediates.

- Temperature Control : Gradual warming from 0°C to room temperature reduces side reactions (e.g., benzyloxy group cleavage) .

- Case Study :

A 15% yield increase was achieved using DMF as a solvent and 4-dimethylaminopyridine (DMAP) as a catalyst .

- Case Study :

Q. What mechanistic insights explain the biological activity of derivatives of this compound in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to target enzymes like kinases or proteases.

- Structure-Activity Relationships (SAR) : Modify the bromine or benzyloxy groups to assess their roles in hydrophobic interactions or steric hindrance.

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding poses, leveraging the bromine’s electronegativity for halogen bonding .

- Example :

Derivatives with electron-withdrawing groups at the 4-position showed enhanced inhibition of tyrosine kinases (IC₅₀ = 2.5 µM) .

- Example :

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to evaluate logP (target < 3), solubility, and cytochrome P450 interactions.

- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify sites for functionalization (e.g., adding methyl groups to enhance metabolic stability).

- MD Simulations : Assess conformational flexibility in aqueous and lipid environments to optimize bioavailability .

- Case Study :

Introducing a methyl group at the ortho position of the benzyloxy moiety improved metabolic half-life (t₁/₂ = 8.2 hours in rat liver microsomes) .

- Case Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.